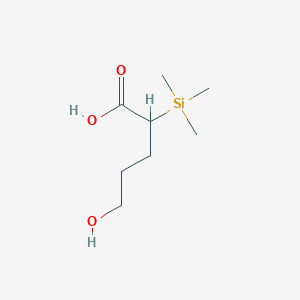
5-Hydroxy-2-(trimethylsilyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(trimethylsilyl)pentanoic acid is an organic compound with the molecular formula C8H18O3Si It is a derivative of pentanoic acid, where a hydroxyl group and a trimethylsilyl group are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(trimethylsilyl)pentanoic acid typically involves the introduction of the hydroxyl and trimethylsilyl groups onto the pentanoic acid backbone. One common method is the silylation of 5-hydroxyvaleric acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(trimethylsilyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-(trimethylsilyl)pentanoic acid or 5-carboxy-2-(trimethylsilyl)pentanoic acid.
Reduction: Formation of 5-hydroxy-2-(trimethylsilyl)pentanol.
Substitution: Formation of various substituted pentanoic acids depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(trimethylsilyl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyvaleric acid: Lacks the trimethylsilyl group, making it more hydrophilic.
2-(Trimethylsilyl)pentanoic acid: Lacks the hydroxyl group, affecting its reactivity and solubility.
5-Hydroxy-2-(trimethylsilyl)hexanoic acid: Has an additional carbon in the chain, altering its physical and chemical properties.
Uniqueness
5-Hydroxy-2-(trimethylsilyl)pentanoic acid is unique due to the presence of both hydroxyl and trimethylsilyl groups, which confer distinct reactivity and solubility characteristics. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1001198-62-4 |
|---|---|
Molecular Formula |
C8H18O3Si |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
5-hydroxy-2-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C8H18O3Si/c1-12(2,3)7(8(10)11)5-4-6-9/h7,9H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
IKFCXCVHSFIAIN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
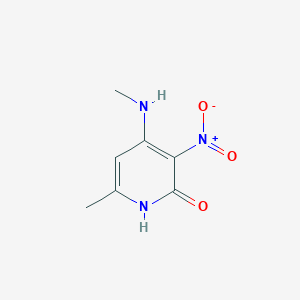
![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
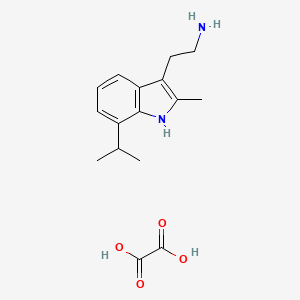
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
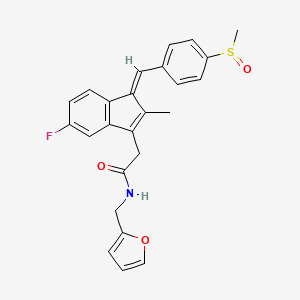
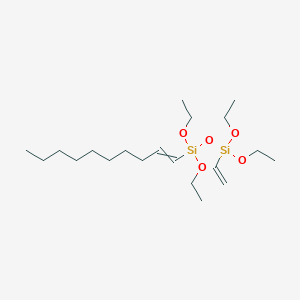
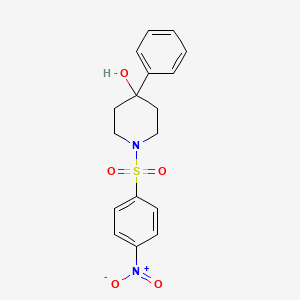
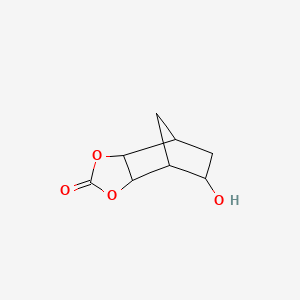
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)

![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate](/img/structure/B12633979.png)
